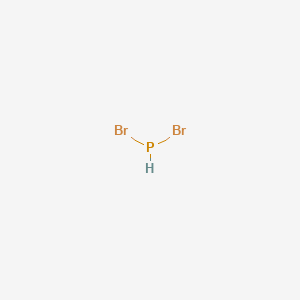
Phosphonous dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonous dibromide is a chemical compound characterized by the presence of phosphorus and bromine atoms. It is known for its reactivity and is used in various chemical synthesis processes. The compound is typically a colorless liquid with a pungent odor and is highly reactive, especially with water and alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonous dibromide can be synthesized through the reaction of phosphorus tribromide with olefins. For example, the ultraviolet irradiation of a mixture of ethylene and phosphorus tribromide yields 2-bromoethylthis compound . This reaction can also be carried out thermally at 150°C in the absence of any added initiator, resulting in a higher yield .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the controlled addition of phosphorus tribromide to olefins under specific conditions to ensure high yield and purity. The reaction is typically conducted in a controlled environment to manage the exothermic nature of the reaction and to prevent the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonous dibromide undergoes various chemical reactions, including:
Addition Reactions: It reacts with olefins to form β-bromoalkylphosphonous dibromides.
Oxidation Reactions: It can be oxidized to form phosphonic acids.
Substitution Reactions: It reacts with alcohols to form alkyl bromides and phosphonic acids.
Common Reagents and Conditions:
Ultraviolet Irradiation: Used for the addition of this compound to olefins.
Thermal Conditions: High temperatures (e.g., 150°C) are used for thermal addition reactions.
Oxidizing Agents: Used for the oxidation of this compound to phosphonic acids.
Major Products:
β-Bromoalkylphosphonous Dibromides: Formed from the addition of this compound to olefins.
Phosphonic Acids: Formed from the oxidation of this compound.
Alkyl Bromides: Formed from the substitution reaction with alcohols.
Applications De Recherche Scientifique
Phosphonous dibromide has several applications in scientific research, including:
Chemical Synthesis: Used as an intermediate in the synthesis of phosphorus-containing compounds, such as phosphorus mustards and heterocyclic compounds.
Biological Research: Investigated for its potential use in the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonous dibromide involves its reactivity with various substrates. For example, in the addition reaction with olefins, the compound undergoes a free-radical mechanism where both the bromine radical and the phosphorus dibromide radical are involved in the addition steps . This results in the formation of β-bromoalkylphosphonous dibromides. The oxidation of this compound to phosphonic acids involves the transfer of oxygen atoms to the phosphorus center, resulting in the formation of P=O bonds .
Comparaison Avec Des Composés Similaires
Phosphorus Tribromide: A precursor to phosphonous dibromide, used in similar chemical reactions.
Phosphonic Acid: A product of the oxidation of this compound, used in various applications including medicine and industry.
Phosphinic Acid: Another phosphorus-containing compound with similar reactivity and applications.
Uniqueness: this compound is unique due to its ability to form β-bromoalkylphosphonous dibromides through addition reactions with olefins. This property makes it a valuable intermediate in the synthesis of complex phosphorus-containing compounds .
Propriétés
Numéro CAS |
15176-93-9 |
|---|---|
Formule moléculaire |
Br2HP |
Poids moléculaire |
191.79 g/mol |
Nom IUPAC |
dibromophosphane |
InChI |
InChI=1S/Br2HP/c1-3-2/h3H |
Clé InChI |
RODUORFYFAMGFU-UHFFFAOYSA-N |
SMILES canonique |
P(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)

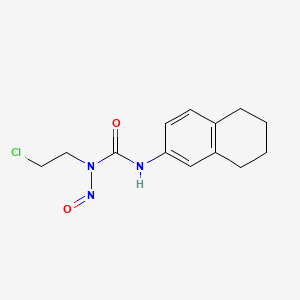

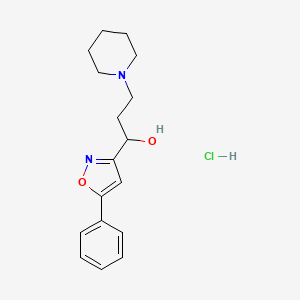


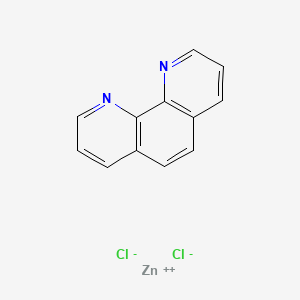
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
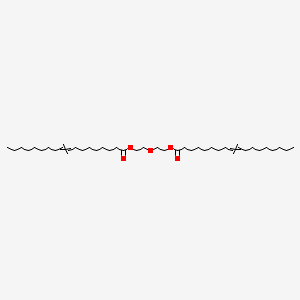

![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)

